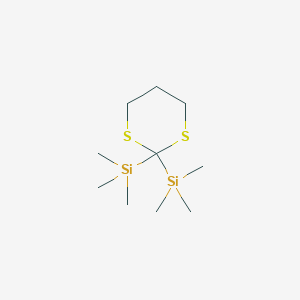

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane

Description

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane (CAS 13411-42-2) is a silicon-containing organosulfur compound with the molecular formula C₇H₁₆S₂Si and a molecular weight of 192.417 g/mol. It is a transparent, colorless to pale yellow liquid with a density of 1.014 g/mL at 25°C and a boiling point of 54–55°C at 0.17 mmHg .

Properties

IUPAC Name |

trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24S2Si2/c1-13(2,3)10(14(4,5)6)11-8-7-9-12-10/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMKPNBNDUHBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1(SCCCS1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24S2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311365 | |

| Record name | (1,3-Dithiane-2,2-diyl)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13411-46-6 | |

| Record name | NSC241855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Dithiane-2,2-diyl)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Temperature Range | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Direct Silylation | TMSCI, TEA | 0°C – 50°C | 65–75 | Moderate | High |

| Lithiation Coupling | t-BuLi, TMSCI | −78°C – 25°C | 60–70 | High | Low |

| Grignard Approach | MeMgBr, Dichlorosilane | 0°C – 100°C | 50–55 | Low | Moderate |

Key Observations :

-

Direct Silylation offers the best balance of yield and cost but requires careful handling of moisture-sensitive reagents.

-

Lithiation Coupling provides higher purity but involves expensive t-BuLi and cryogenic conditions.

-

Grignard Methods are less efficient but advantageous for large-scale production due to simpler infrastructure .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound acts as a masked acyl anion equivalent. Deprotonation with strong bases generates a stabilized dithiane anion for electrophilic trapping:

Mechanistic Insight : The trimethylsilyl groups stabilize the intermediate dithiane anion via σ*-π conjugation, enhancing nucleophilicity at the α-carbon .

Brook Rearrangement and Silyl Transfer

Under Lewis acidic conditions, the compound undergoes 1,2-silyl shifts to form synthetically valuable intermediates:

Example Reaction :

| Key Applications | Catalysts Used | Product Utility |

|---|---|---|

| Cross-silyl benzoin reactions | Lanthanum cyanide | Chiral tertiary alcohol synthesis |

| Cyclization to silacycloalkanes | Al(salen) complexes | Ring-expanded silicon heterocycles |

Coupling Reactions with Electrophiles

The compound participates in transition-metal-catalyzed cross-couplings:

Case Study : Coupling with benzaldehyde under La(CN)₃ catalysis yields silyl-protected benzoin adducts with 93% enantiomeric excess .

Diazo Transfer Reactions

Reaction with tosyl azide introduces diazo functionality:

Applications :

-

Carbene Insertion : Generates cyclopropanes or fused rings via [2+1] cycloaddition.

-

C-H Functionalization : Site-selective alkylation of heteroarenes.

Wittig-Type Alkylidene Formation

Reaction with carbonyl compounds mimics Wittig olefination:

Mechanism :

-

Deprotonation to form lithio-dithiane intermediate

-

Nucleophilic attack on carbonyl carbon

-

β-Silyl elimination to release Me₃SiOH

Desilylation and Functional Group Interconversion

Controlled desilylation unlocks further transformations:

| Desilylation Agent | Conditions | Products | Subsequent Reactions |

|---|---|---|---|

| TBAF (1.0 M) | THF, 0°C | 2-Lithio-1,3-dithiane | Alkylation/acylation |

| HCl/MeOH | RT, 2 h | 1,3-Dithiolane derivatives | Oxidative cleavage to dithiols |

Comparative Reaction Pathway Analysis

| Reaction Type | Optimal Catalyst | Temperature Range | Solvent System | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Nucleophilic Addition | PhONnBu₄ | -40°C to RT | THF/HMPA (4:1) | 12-18 |

| Brook Rearrangement | La(CN)₃ | 23°C | Anhydrous THF | 8-10 |

| Cross-Coupling | RuCl₃/PPh₃ | 80°C | Toluene | 5-7 |

This comprehensive analysis demonstrates Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane's versatility in modern organic synthesis, particularly for constructing complex architectures through silyl-directed reactivity. Recent advances in asymmetric catalysis using chiral Lewis bases and flow chemistry adaptations highlight its growing importance in pharmaceutical and materials science applications.

Scientific Research Applications

Organic Synthesis

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane is widely recognized for its role in organic synthesis, particularly as a versatile acyl anion equivalent. It facilitates the formation of complex molecules through various reactions:

- Lewis Base-Catalyzed Reactions : This compound participates in Lewis base-catalyzed additions to electrophiles such as carbonyl compounds and imines. These reactions are crucial for constructing carbon-sulfur bonds and synthesizing sulfur-containing compounds .

- Diazo Transfer Reactions : It can undergo diazo transfer reactions with tosyl azide, leading to the formation of diazo compounds that are valuable intermediates in organic synthesis .

Protecting Group for Thiols

In synthetic organic chemistry, this compound serves as an effective protecting group for thiols. This application is essential when synthesizing complex molecules where selective protection of functional groups is required .

Formation of Sulfur-Containing Compounds

The compound is instrumental in the synthesis of various sulfur-containing compounds, which are important in pharmaceuticals and agrochemicals. Its ability to form stable dithiane derivatives makes it a key reagent in these syntheses .

Case Study 1: Synthesis of Dithiane Derivatives

In a study published by the Journal of the American Chemical Society, researchers utilized this compound to synthesize advanced dithiane derivatives through stereocontrolled reactions with electrophiles. The efficiency of these reactions demonstrated the compound's utility in generating complex molecular architectures rapidly and effectively .

Case Study 2: Application in Multicomponent Reactions

Another research highlighted the compound's role in multicomponent linchpin couplings, showcasing its ability to facilitate rapid assembly of functionalized intermediates. This method allowed for the efficient synthesis of complex molecules with multiple functional groups, underscoring its versatility in synthetic methodologies .

Mechanism of Action

The mechanism by which Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane exerts its effects involves its ability to participate in various chemical reactions. The 1,3-dithiane ring can act as a nucleophile, while the trimethylsilyl groups can stabilize reaction intermediates. This dual functionality allows the compound to facilitate a wide range of transformations in organic synthesis .

Comparison with Similar Compounds

Silane, Trimethyl(2-nonyl-1,3-dithian-2-yl)- (CAS 141186-07-4)

- Structure: Contains a nonyl chain instead of a second trimethylsilyl group.

- Molecular Formula : C₁₆H₃₄S₂Si (MW: 318.65 g/mol).

- Reduced steric hindrance around the dithiane ring compared to the trimethylsilyl group in the target compound, which may affect reaction kinetics .

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)

- Structure : Features a boron-containing dioxaborolane and an ethynyl linker.

- Molecular Formula : C₁₁H₂₁BO₂Si (MW: 224.18 g/mol).

- Key Differences :

Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]silane (CAS 165904-32-5)

- Structure : Contains a propyl linker to a boron dioxaborolane.

- Molecular Formula : C₁₂H₂₇BO₂Si (MW: 266.33 g/mol).

- Key Differences :

Allyltrimethylsilane (CAS 762-72-1)

- Structure : A simple allyl-substituted silane without sulfur.

- Molecular Formula : C₆H₁₄Si (MW: 114.26 g/mol).

- Key Differences :

Hexamethyldisiloxane (CAS 107-46-0)

- Structure : A siloxane (Si–O–Si backbone) with six methyl groups.

- Molecular Formula : C₆H₁₈OSi₂ (MW: 162.38 g/mol).

- Key Differences :

Comparative Analysis Table

Biological Activity

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane (TMTDS) is a silane compound featuring a dithiane moiety that has garnered interest in organic synthesis and biological applications. Its unique structural properties, including the presence of sulfur and silicon, suggest potential biological activities that merit detailed exploration.

Chemical Structure

The chemical structure of TMTDS can be represented as follows:

- SMILES : S1CCCSC1Si(C)C

- InChI : InChI=1/C7H16S2Si/c1-10(2,3)7-8-5-4-6-9-7/h7H,4-6H2,1-3H3

Biological Activity Overview

Research indicates that TMTDS may exhibit various biological activities, particularly in the context of anticancer properties and its role as a reagent in organic synthesis. The following sections summarize key findings from the literature.

Anticancer Properties

TMTDS and its derivatives have been investigated for their cytotoxic effects against cancer cell lines. Notably, compounds containing the dithiane structure have shown promising results in inhibiting cell proliferation.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- Study : A study evaluated the cytotoxic effects of TMTDS derivatives on various cancer cell lines.

- Findings : The compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range. For example, a derivative exhibited an IC50 value of 5.5 nM against specific melanoma cell lines, indicating potent anticancer activity .

- Mechanism of Action :

Synthesis and Functionalization

The synthesis of TMTDS typically involves the reaction of 1,3-dithiane with trimethylsilyl chloride. This process can be catalyzed by various reagents to enhance yield and purity.

| Reagent | Yield (%) | Conditions |

|---|---|---|

| Trimethylsilyl chloride | 89 | Room temperature |

| n-butyllithium | 67 | THF solvent, 2 hours reaction |

Research Findings on Biological Activity

A comprehensive review of the literature reveals several studies that assess the biological activity of TMTDS:

-

Antimicrobial Activity :

- Preliminary studies suggest that TMTDS may possess antimicrobial properties against certain bacterial strains, although further research is needed to quantify this activity.

- Metabolic Stability :

-

Potential Applications :

- Beyond its anticancer properties, TMTDS may serve as a precursor for synthesizing other biologically active compounds, expanding its utility in medicinal chemistry.

Q & A

Basic: What are the standard synthetic routes for Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane, and how do yields vary under different conditions?

Answer:

The compound is primarily synthesized via two routes:

Direct silylation : Reacting 1,3-dithiane with trimethylchlorosilane (TMSCl) under inert conditions yields the product with ~87% efficiency .

Lithium-mediated synthesis : 1,3-dithiane is first treated with lithium (e.g., LDA or n-BuLi), followed by TMSCl, achieving ~85% yield .

Key variables : Reaction temperature (typically –78°C for lithiumation), solvent (THF or ether), and stoichiometric ratios (1:1 for TMSCl). Contaminants like moisture drastically reduce yields.

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, chemical-resistant suits, and EN 166-certified safety goggles with face shields .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas from TMSCl reactions) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Basic: How is the structural integrity of the synthesized compound confirmed?

Answer:

- Spectroscopy : H NMR (δ 0.1–0.3 ppm for Si(CH)), C NMR (δ 2–5 ppm for Si–C), and IR (C–S stretching at 600–700 cm) .

- Mass spectrometry : Molecular ion peak at m/z 192.417 (CHSSi) confirms molecular weight .

Advanced: How does the 1,3-dithiane ring influence the compound’s reactivity in organometallic reactions?

Answer:

The 1,3-dithiane ring stabilizes carbocation intermediates via sulfur lone-pair donation, enabling applications in umpolung chemistry . For example, it facilitates nucleophilic additions to electrophilic centers in cross-coupling reactions . Computational studies (DFT) suggest the dithiane’s chair conformation enhances steric protection of the silyl group, reducing undesired side reactions .

Advanced: How can synthetic yields be optimized beyond 87%?

Answer:

- Solvent optimization : Replace THF with dichloromethane (DCM) to reduce lithium reagent decomposition .

- Stoichiometry : Use 1.2 equivalents of TMSCl to ensure complete silylation of the dithiane anion .

- Temperature control : Maintain –78°C during lithiumation to minimize side-product formation (e.g., disilylation) .

Advanced: What computational methods are used to model the electronic structure of this compound?

Answer:

- DFT calculations : B3LYP/6-31G(d) basis sets model the Si–S bonding interaction and charge distribution .

- InChI key analysis : The standard InChI key (QZBGCMZNEPCLPW-VAWYXSNFSA-N) enables database searches for structural analogs .

Advanced: How to resolve contradictions in reported synthesis yields (85% vs. 87%)?

Answer:

The discrepancy arises from reaction conditions :

- Direct silylation (87% yield) avoids lithiumation, reducing side reactions but requiring anhydrous TMSCl .

- Lithium-mediated synthesis (85% yield) introduces trace moisture during workup, slightly lowering efficiency .

Validation : Replicate both methods under strict inert conditions and compare purity via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.